N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
Overview
Description
“N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide” is an organic intermediate with borate and sulfonamide groups . It is synthesized through nucleophilic and amidation reactions .
Synthesis Analysis
The compound can be synthesized through the Miyaura borylation and sulfonylation reactions . The structure of the compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Molecular Structure Analysis
The molecular structure of the compound is consistent with the crystal structure determined by X-ray single crystal diffraction . Density functional theory (DFT) is used to study the molecular electrostatic potential and frontier molecular orbitals of the compound to further clarify certain physical and chemical properties .Chemical Reactions Analysis
The compound has been synthesized by the Miyaura borylation and sulfonylation reactions .Physical and Chemical Properties Analysis
The compound’s physical and chemical properties have been studied using density functional theory (DFT). The comparison of the actual value with the value calculated by DFT shows that the crystal structures obtained by the two methods are consistent .Scientific Research Applications
Organic Synthesis and Material Science
A significant body of research focuses on the synthesis and structural characterization of compounds related to N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide . These compounds serve as intermediates in the development of various organic molecules, including pharmaceuticals and materials with unique properties.
Synthesis and Crystallography : Studies on related boric acid ester intermediates have been conducted to understand their structure and synthesis through substitution reactions, crystallography, and density functional theory (DFT) analyses. Such compounds have been synthesized and their molecular structures confirmed through various spectroscopic methods and single crystal X-ray diffraction. The electronic properties and physicochemical characteristics of these compounds have also been explored through DFT, providing insights into their potential applications in material science and organic synthesis (Huang et al., 2021).
Chemical Properties and Applications : Another study involved the preparation and characterization of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane , demonstrating its potential as an intermediate for further chemical transformations. The study highlighted the compound's structure through X-ray diffraction and discussed its absence of significant intermolecular interactions with the boron atom, indicating its utility in synthesis applications (Coombs et al., 2006).
Pharmaceutical Intermediates
The research extends into the development of novel pharmaceutical intermediates, leveraging the unique chemical properties of compounds containing the dioxaborolane moiety.
- Drug Development : Compounds bearing the dioxaborolane group have been synthesized for potential use as HGF-mimetic agents, highlighting the versatility of these intermediates in medicinal chemistry. The synthesized compounds, through reactions such as the Miyaura borylation, have been evaluated for their biological activities, underscoring the role of such intermediates in the development of new therapeutic agents (Das et al., 2011).
Molecular Structure and Physicochemical Analysis
In-depth structural and physicochemical analyses of these compounds provide foundational knowledge that supports their application in various scientific fields.
- Molecular Structure Analysis : Detailed crystallographic studies have been performed on derivatives to understand their molecular geometry, electronic structure, and intermolecular interactions. Such studies are crucial for the rational design of materials and molecules with desired properties. The crystal structure, conformational stability, and physicochemical properties of these compounds have been elucidated, contributing to the broader understanding of their potential applications (Wu et al., 2021).
Mechanism of Action
Target of Action
The compound, also known as “4-methoxy-3-(methylsulfonylamino)phenylboronic acid, pinacol ester”, is an organic intermediate with borate and sulfonamide groups Boronic acid compounds are generally used as enzyme inhibitors or specific ligand drugs .
Mode of Action
The compound can be synthesized through nucleophilic and amidation reactions . The negative charges are gathered around the O4 and O5 atoms in the sulfonamide group, indicating that this structure is a possible nucleophilic attack site .
Biochemical Pathways
Boronic acid compounds are usually used to protect diols; they are utilized in the asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions . The formation and rupture of the boronic ester bond in different environments is used to achieve controlled drug release .
Result of Action
Boronic acid compounds are usually used as enzyme inhibitors or specific ligand drugs . They can also be used as fluorescent probes to identify hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines .
Action Environment
Environmental factors such as pH, glucose, and ATP in the organism can influence the compound’s action, efficacy, and stability . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes .
Safety and Hazards
Properties
IUPAC Name |
N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO5S/c1-13(2)14(3,4)21-15(20-13)10-7-8-12(19-5)11(9-10)16-22(6,17)18/h7-9,16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSTWDFNWRRIAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682345 | |
Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256360-27-6 | |
Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-27-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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